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Compound of Interest

Compound Name: 4,7-Dichloro-2,8-dimethylquinoline

Cat. No.: B1296148 Get Quote

While specific experimental data on the biological activity of 4,7-dichloro-2,8-
dimethylquinoline derivatives are not readily available in current scientific literature, a

comprehensive analysis of structurally related quinoline compounds provides valuable insights

into their potential as therapeutic agents. This guide offers a comparative overview of the

anticancer and antimicrobial activities of various quinoline derivatives, supported by detailed

experimental protocols and visualizations of key biological pathways, to aid researchers in drug

discovery and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of

numerous compounds with a wide range of pharmacological activities. Modifications to this

core structure, such as the addition of chloro and methyl groups, can significantly influence the

biological profile of the resulting derivatives. This guide synthesizes available data on

analogues of the parent compound to forecast the potential bioactivity of 4,7-dichloro-2,8-
dimethylquinoline derivatives.

Comparative Biological Activity of Quinoline
Derivatives
The biological activities of various quinoline derivatives have been investigated, revealing a

spectrum of anticancer and antimicrobial properties. The following tables summarize the in vitro

activity of selected compounds, providing a quantitative basis for comparison.
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Table 1: Anticancer Activity of Selected Quinoline
Derivatives

Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM) Reference

4,7-

Dichloroquinoline

Adducts

Morita-Baylis-

Hillman adduct

with ortho-

nitrobenzaldehyd

e

HL-60

(Leukemia)
4.60

[1](--INVALID-

LINK--)

Imidazo[4,5-

c]quinolines

4-(2-

bromophenyl)-1-

phenyl-1H-

imidazo[4,5-

c]quinoline

Not Specified 103.3

Quinoline-based

Dihydrazones
Compound 3b MCF-7 (Breast) 7.016

Quinoline-based

Dihydrazones
Compound 3c MCF-7 (Breast) 7.05

4-

Hydroxyquinolon

e Analogues

Compound 3g HCT116 (Colon) Promising

4-Aminoquinoline

Derivatives

N'-(7-chloro-

quinolin-4-yl)-

N,N-dimethyl-

ethane-1,2-

diamine

MDA-MB-468

(Breast)
8.73

2-(4'-substituted

phenyl)-4-

quinolones

Compound 66
MCF-7, HL-60,

HCT-116, HeLa
0.019–0.042

[2](--INVALID-

LINK--)
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Table 2: Antimicrobial Activity of Selected Quinoline
Derivatives

Compound
Class

Derivative
Example

Microorganism MIC (µg/mL) Reference

Thiazolyl-

substituted 2-

quinolones

Compound 3a

Staphylococcus

aureus, Bacillus

subtilis,

Escherichia coli,

Pseudomonas

aeruginosa

Promising

Thiazolyl-

substituted 2-

quinolones

Compound 4d

Staphylococcus

aureus, Bacillus

subtilis,

Escherichia coli,

Pseudomonas

aeruginosa

Promising

Quinoline-based

Hydroxyimidazoli

um Hybrids

Compound 7c
Cryptococcus

neoformans
15.6

[3](--INVALID-

LINK--)

Quinoline-based

Hydroxyimidazoli

um Hybrids

Compound 7d
Cryptococcus

neoformans
15.6

[3](--INVALID-

LINK--)

Experimental Protocols
Standardized methodologies are crucial for the reproducible evaluation of the biological activity

of novel compounds. The following are detailed protocols for the most common assays cited in

the study of quinoline derivatives.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.
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Materials:

Cancer cell lines

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well plates

Test compounds (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and incubate for 24 hours.[4]

Compound Treatment: Remove the medium and add fresh medium containing various

concentrations of the quinoline derivatives. Incubate for 48-72 hours.[4]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to

dissolve the formazan crystals.[4]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Seed Cells in 96-well Plate Incubate for 24h Add Quinoline Derivatives Incubate for 48-72h Add MTT Reagent Incubate for 4h Add Solubilization Buffer Measure Absorbance at 570nm
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MTT Assay Experimental Workflow.
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Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[1]

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Test compounds (dissolved in a suitable solvent like DMSO)

Spectrophotometer or microplate reader

Procedure:

Compound Dilution: Prepare a serial two-fold dilution of the quinoline derivatives in the

microtiter plate.[1]

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to

a 0.5 McFarland standard.[5]

Inoculation: Add the microbial suspension to each well containing the compound dilutions.[1]

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for

16-20 hours for bacteria).[1]

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.[1]

Signaling Pathway Analysis
Several quinoline derivatives have been shown to exert their anticancer effects by modulating

key signaling pathways involved in cell growth, proliferation, and survival.
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PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in

cancer.[6] Some quinoline derivatives have been identified as inhibitors of this pathway.[6]
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Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.
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Conclusion
The available evidence strongly suggests that the quinoline scaffold is a versatile platform for

the development of potent anticancer and antimicrobial agents. While direct experimental data

for 4,7-dichloro-2,8-dimethylquinoline derivatives remains to be elucidated, the comparative

analysis of related analogues indicates a high potential for significant biological activity. The

structure-activity relationships gleaned from existing studies can guide the rational design of

novel derivatives with enhanced efficacy and selectivity. Further investigation into this specific

class of compounds is warranted to fully explore their therapeutic potential.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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